molecular formula C9H9ClOS B1350895 Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- CAS No. 109607-24-1

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-

Cat. No.: B1350895
CAS No.: 109607-24-1
M. Wt: 200.69 g/mol
InChI Key: PUPBKNOXYVMRCH-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is an organic compound with the molecular formula C9H9ClOS It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- typically involves the chlorination of 4-(methylthio)acetophenone. One common method is the Friedel-Crafts acylation reaction, where 4-(methylthio)acetophenone is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Halogenation: Cl2, Br2 in the presence of a Lewis acid catalyst like AlCl3.

    Nitration: HNO3/H2SO4 at low temperatures.

    Oxidation: H2O2 or m-CPBA in an organic solvent.

Major Products

    Halogenated Derivatives: Products of halogenation reactions.

    Nitro Derivatives: Products of nitration reactions.

    Sulfoxides and Sulfones: Products of oxidation reactions.

Scientific Research Applications

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)acetophenone: Lacks the chlorine substitution.

    2-Chloroacetophenone: Lacks the methylthio substitution.

    4-Chloroacetophenone: Lacks the methylthio substitution and has the chlorine atom at a different position.

Uniqueness

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is unique due to the combination of both chlorine and methylthio substituents on the phenyl ring. This dual substitution can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPBKNOXYVMRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397567
Record name Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109607-24-1
Record name Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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